REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[C:12]([C:14]3[CH:19]=[CH:18][C:17]([NH2:20])=[CH:16][CH:15]=3)[CH:11]=[C:10]([C:21]3[CH:26]=[CH:25][C:24]([NH2:27])=[CH:23][CH:22]=3)[CH:9]=2)=[CH:4][CH:3]=1.I[C:29]1[CH:30]=[C:31]([CH3:35])[CH:32]=[CH:33][CH:34]=1.C(=O)([O-])[O-].[K+].[K+].C1O[CH2:58][CH2:57]OCCOCCOCCOCCOC1>[Cu].ClC1C=CC=CC=1Cl>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[C:10]([C:21]3[CH:26]=[CH:25][C:24]([NH2:27])=[CH:23][CH:22]=3)[CH:11]=[C:12]([C:14]3[CH:19]=[CH:18][C:17]([NH2:20])=[CH:16][CH:15]=3)[CH:13]=2)=[CH:4][CH:3]=1.[C:31]1([CH3:35])[CH:32]=[CH:33][CH:34]=[C:29]([N:1]([C:22]2[CH:23]=[C:57]([CH3:58])[CH:9]=[CH:10][CH:21]=2)[C:2]2[CH:7]=[CH:6][C:5]([C:8]3[CH:9]=[C:10]([C:21]4[CH:26]=[CH:25][C:24]([N:27]([C:29]5[CH:30]=[C:31]([CH3:35])[CH:32]=[CH:33][CH:34]=5)[C:29]5[CH:30]=[C:31]([CH3:35])[CH:32]=[CH:33][CH:34]=5)=[CH:23][CH:22]=4)[CH:11]=[C:12]([C:14]4[CH:19]=[CH:18][C:17]([N:20]([C:7]5[CH:6]=[C:5]([CH3:8])[CH:4]=[CH:3][CH:2]=5)[C:16]5[CH:15]=[C:14]([CH3:12])[CH:19]=[CH:18][CH:17]=5)=[CH:16][CH:15]=4)[CH:13]=3)=[CH:4][CH:3]=2)[CH:30]=1 |f:2.3.4|
|
Name
|
compound 1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C1=CC(=CC(=C1)C1=CC=C(C=C1)N)C1=CC=C(C=C1)N
|
Name
|
|
Quantity
|
22.2 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C=CC1)C
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
copper bronze
|
Quantity
|
2.2 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was flushed with argon
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then refluxed under argon for 120 hours
|
Duration
|
120 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered hot
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to dryness
|
Type
|
ADDITION
|
Details
|
was then added
|
Type
|
CUSTOM
|
Details
|
the product crystallized slowly in a deep freeze
|
Type
|
FILTRATION
|
Details
|
It was then filtered off
|
Type
|
DISSOLUTION
|
Details
|
dissolved in dichloromethane
|
Type
|
CUSTOM
|
Details
|
precipitated with methanol
|
Type
|
CUSTOM
|
Details
|
the precipitate, after drying
|
Type
|
CUSTOM
|
Details
|
purified by preparative
|
Type
|
ADDITION
|
Details
|
a 7:1 mixture of dichloromethane and n-hexane as the eluent
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)C1=CC(=CC(=C1)C1=CC=C(C=C1)N)C1=CC=C(C=C1)N
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC(=CC=C1)N(C1=CC=C(C=C1)C1=CC(=CC(=C1)C1=CC=C(C=C1)N(C=1C=C(C=CC1)C)C=1C=C(C=CC1)C)C1=CC=C(C=C1)N(C=1C=C(C=CC1)C)C=1C=C(C=CC1)C)C=1C=C(C=CC1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |